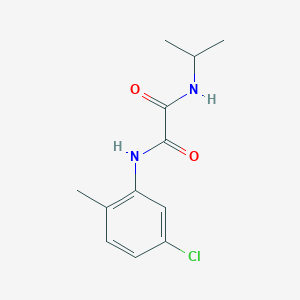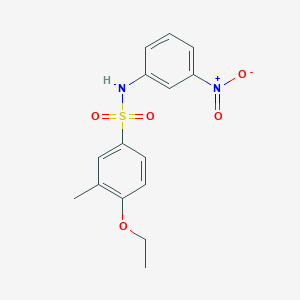![molecular formula C19H15ClN2O3 B4395847 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4395847.png)
2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide
Übersicht
Beschreibung
2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide, also known as FC-1271a, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the benzamide class of compounds and has a molecular weight of 395.86 g/mol. In
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide is complex and not fully understood. However, it is believed that 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide works by inhibiting the activity of a protein called PARP-1. PARP-1 is involved in DNA repair and cell death pathways, and inhibition of this protein can lead to the death of cancer cells. Additionally, 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In vivo studies have shown that 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide can inhibit the growth of tumors in mice, further supporting its potential use as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its potential as a cancer therapy. 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. Additionally, 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
One of the limitations of using 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its complex synthesis method. The synthesis of 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide requires careful attention to detail to ensure that the final product is of high purity and quality. Additionally, the mechanism of action of 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide. One area of research is the development of new cancer therapies based on 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide. Further studies are needed to fully understand the mechanism of action of 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide and to identify potential targets for cancer therapy. Additionally, research is needed to explore the potential use of 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide in the treatment of inflammatory diseases. Finally, further studies are needed to optimize the synthesis method of 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide to ensure that it can be produced on a large scale for use in clinical trials.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of cancer treatment. 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, 2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(furan-2-ylmethylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-17-9-2-1-8-16(17)19(24)22-14-6-3-5-13(11-14)18(23)21-12-15-7-4-10-25-15/h1-11H,12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPFGDSUTJXRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4395779.png)

![3-methyl-N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4395783.png)


![N-(2-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395793.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4395797.png)
![4-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4395828.png)


![3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4395854.png)
![N-[(tert-butylamino)carbonyl]benzamide](/img/structure/B4395859.png)
![ethyl [(6-ethyl-6-methyl-7-oxo-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]acetate](/img/structure/B4395875.png)